N-acetyl-N-[4-[4-[4-(diacetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy]phenyl]acetamide
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Overview
Description
N-acetyl-N-[4-[4-[4-(diacetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy]phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple acetyl and phenoxy groups, as well as tetrafluorophenoxy moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-[4-[4-[4-(diacetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy]phenyl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the diacetylamino intermediate: This step involves the acetylation of aniline derivatives to form diacetylamino compounds.
Introduction of phenoxy groups: The diacetylamino intermediate is then reacted with phenol derivatives under conditions that promote ether formation.
Incorporation of tetrafluorophenoxy groups: The phenoxy intermediate is further reacted with tetrafluorophenol in the presence of suitable catalysts to introduce the tetrafluorophenoxy groups.
Final acetylation: The final step involves acetylation of the compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-[4-[4-[4-(diacetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and tetrafluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy and tetrafluorophenoxy compounds.
Scientific Research Applications
N-acetyl-N-[4-[4-[4-(diacetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-acetyl-N-[4-[4-[4-(diacetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple acetyl and phenoxy groups allows for strong interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-N-[4-[4-(diacetylamino)phenoxy]phenyl]acetamide
- N-acetyl-N-[4-[4-(diacetylamino)benzoyl]phenyl]acetamide
- N-acetyl-N-[4-[4-(diacetylamino)phenoxy]-2,2,2-trifluoroethyl]acetamide
Uniqueness
N-acetyl-N-[4-[4-[4-(diacetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy]phenyl]acetamide is unique due to the presence of tetrafluorophenoxy groups, which impart distinct electronic and steric properties. These features enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-acetyl-N-[4-[4-[4-(diacetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F4N2O6/c1-13(33)31(14(2)34)17-5-9-19(10-6-17)37-25-21(27)23(29)26(24(30)22(25)28)38-20-11-7-18(8-12-20)32(15(3)35)16(4)36/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKIDIOGRZIJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)N(C(=O)C)C(=O)C)F)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F4N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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